molecular formula C8H8ClN3 B3011443 4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1062517-17-2

4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B3011443
CAS No.: 1062517-17-2
M. Wt: 181.62
InChI Key: BOYSWHUWIKWEFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine is a versatile chemical building block designed for research and development applications. This substituted pyrrolopyrimidine compound is of significant interest in medicinal chemistry due to its structural similarity to purine bases, which allows it to be utilized in the synthesis of novel bioactive molecules . The chloro group at the 4-position and the methyl groups on the fused ring system make it a valuable intermediate for further functionalization via nucleophilic displacement and metal-catalyzed cross-coupling reactions . Pyrrolo[3,2-d]pyrimidine scaffolds have been investigated in various therapeutic areas, with research indicating potential as antiproliferative agents and microtubule depolymerizing agents . This reagent is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this compound with appropriate safety precautions, including the use of personal protective equipment. For specific storage and handling information, please refer to the safety data sheet.

Properties

IUPAC Name

4-chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-4-5(2)12-7-6(4)10-3-11-8(7)9/h3,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYSWHUWIKWEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1N=CN=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of 4-chloro-6,7-dimethylpyrimidine with a suitable pyrrole derivative. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens or nitro groups can be used under acidic conditions.

    Nucleophilic Aromatic Substitution: Nucleophiles like amines or thiols are commonly used under basic conditions.

    Suzuki Coupling: Boronic acids and palladium catalysts are used in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, electrophilic substitution with bromine would yield 4-bromo-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine, while Suzuki coupling with phenylboronic acid would yield 4-phenyl-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to 4-chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine exhibit significant anticancer properties. For instance, studies have demonstrated that pyrrolopyrimidine derivatives can inhibit specific kinases involved in cancer cell proliferation. The presence of the chloro and dimethyl groups enhances the compound's ability to interact with biological targets, making it a candidate for further development as an anticancer agent .

1.2 Antiviral Properties

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that derivatives of pyrrolo[3,2-d]pyrimidines can inhibit viral replication by targeting viral enzymes. The structural modifications in this compound may improve its efficacy against specific viral strains .

Agricultural Applications

2.1 Pesticide Development

In agricultural research, compounds like this compound are being explored for their potential as pesticide agents. Their effectiveness against pests can be attributed to their ability to disrupt biological processes in target organisms. The development of such compounds aims to create environmentally friendly pesticides that minimize harm to non-target species .

Organic Synthesis

3.1 Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations that can lead to the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. Researchers utilize this compound to create libraries of derivatives for screening against biological targets .

Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of pyrrolopyrimidine derivatives based on this compound. These derivatives were tested against various cancer cell lines and exhibited promising cytotoxicity profiles, suggesting potential for development into therapeutic agents .

Case Study 2: Agricultural Application
In a recent study focused on pest management strategies, researchers evaluated the effectiveness of this compound-based formulations against common agricultural pests. Results indicated a significant reduction in pest populations compared to control groups, supporting further exploration into its use as a biopesticide .

Mechanism of Action

The mechanism of action of 4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it useful in cancer therapy .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural analogs, their substituents, and pharmacological properties:

Compound Name Core Structure Substituents Key Properties References
4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine Pyrrolo[3,2-d]pyrimidine Cl (C4), CH₃ (C6, C7) Hypothesized lower cytotoxicity due to pyrrolo core; methyl groups enhance lipophilicity. -
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine Cl (C4) Cytotoxicity: 6.0 μM (L1210 leukemia cells); used in kinase inhibitor synthesis.
2,4-Dichloro-thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Cl (C2, C4) Cytotoxicity: 0.32 μM (L1210 cells); higher potency but greater toxicity vs. pyrrolo analogs.
4-Chloro-6,7-dimethoxyquinazoline Quinazoline Cl (C4), OCH₃ (C6, C7) Commercial availability (9 suppliers); used in antihypertensive drug impurities.
4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine Dihydro-pyrrolo[2,3-d]pyrimidine Cl (C4), saturated C6–C7 bond Solubility: High in chloroform, methanol; melting point: 215–220°C .

Pharmacological and Toxicological Insights

  • Pyrrolo[3,2-d]pyrimidine vs. Thieno[3,2-d]pyrimidine: The pyrrolo core exhibits reduced cytotoxicity compared to thieno analogs. For example, 2,4-dichloro-pyrrolo[3,2-d]pyrimidine has an IC₅₀ of 6.0 μM against L1210 leukemia cells, whereas the thieno analog shows 0.32 μM cytotoxicity, indicating a 19-fold difference . This suggests that pyrrolo derivatives may offer safer therapeutic windows despite lower potency.
  • Substituent Effects: Methyl vs. Methoxy groups (e.g., in 4-chloro-6,7-dimethoxyquinazoline) may improve metabolic stability but reduce solubility . Dihydro Modifications: Saturation of the pyrrolo ring (e.g., 4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine) improves solubility in organic solvents, aiding synthesis but possibly reducing planar aromatic interactions critical for target binding .

Biological Activity

4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound with significant biological activity. Its structure features a pyrrolo[3,2-d]pyrimidine core substituted with chlorine and methyl groups, which contributes to its interaction with various biological targets. This article delves into its biological activity, mechanisms of action, and research findings.

  • Molecular Formula : C8_8H8_8ClN3_3
  • Molecular Weight : 181.62 g/mol
  • CAS Number : 1062517-17-2
  • IUPAC Name : this compound

This compound primarily targets DNA gyrase and RNA polymerase , key enzymes involved in DNA replication and transcription.

  • DNA Gyrase Inhibition : The compound binds to DNA gyrase, preventing the enzyme from introducing negative supercoils into DNA. This inhibition disrupts bacterial DNA replication, leading to cell death.
  • RNA Polymerase Inhibition : By inhibiting RNA polymerase, the compound affects RNA synthesis, further contributing to its antimicrobial properties .

Antimicrobial Effects

Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. Its mechanism involves the disruption of DNA replication processes essential for bacterial survival.

Cytotoxicity Against Cancer Cells

The compound has shown cytotoxic effects in vitro against several human cancer cell lines. Studies have demonstrated its potential as an anticancer agent by inducing apoptosis in cancer cells through various mechanisms:

  • Inhibition of Cell Proliferation : The compound reduces the proliferation rate of cancer cells by interfering with cell cycle progression.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Impact on Gene Expression : Changes in gene expression related to survival and apoptosis have been observed upon treatment with this compound .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

  • In Vitro Studies :
    • A study reported IC50_{50} values indicating effective inhibition of DNA gyrase and RNA polymerase at low concentrations (sub-micromolar range), demonstrating its potential as a therapeutic agent against bacterial infections and cancer .
  • Cytotoxicity Assays :
    • In assays involving human cancer cell lines such as A549 (lung cancer) and HCT116 (colorectal cancer), significant cytotoxic effects were noted with IC50_{50} values ranging from 10 to 20 µM depending on the cell line tested .

Summary of Biological Activities

Activity TypeTargetMechanism of ActionIC50_{50} Value
AntibacterialDNA GyraseInhibition of DNA replicationSub-micromolar
AnticancerVarious Cancer CellsInduction of apoptosis and inhibition of proliferation10 - 20 µM

Q & A

Q. What are the common synthetic routes for preparing 4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine, and what key reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of substituted precursors followed by chlorination. For example:

Cyclization : React a substituted pyrimidine precursor (e.g., 6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine) with formamidine or similar agents under reflux in polar solvents like ethanol or DMF .

Chlorination : Use POCl₃ or SOCl₂ at elevated temperatures (80–100°C) to introduce the chlorine moiety at the 4-position .
Key factors affecting yield include reaction time, temperature control, and stoichiometric ratios of reagents. Purification via recrystallization (e.g., ethanol-DMF mixtures) or column chromatography is critical .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Utilize a combination of analytical techniques:
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl groups at 6,7-positions and chlorine at position 4) by comparing chemical shifts to analogous pyrrolo[3,2-d]pyrimidine derivatives .
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
  • HPLC : Assess purity (>95% recommended for biological assays) using reverse-phase columns and UV detection .

Q. What biochemical assays are suitable for evaluating the kinase inhibition potential of this compound?

  • Methodological Answer : Use in vitro kinase activity assays:
  • Radioactive ATP-based assays : Measure inhibition of kinases (e.g., EGFR, CDK2) by quantifying ³²P incorporation into substrates .
  • Luminescent ADP-Glo™ assays : Monitor kinase activity indirectly via ATP depletion .
    IC₅₀ values should be determined using dose-response curves (typically 0.1–100 µM range) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Systematic Substituent Variation : Modify substituents at positions 2, 4, and 6/7 while retaining the core scaffold. For example:
  • Replace methyl groups with ethyl or halogens to assess steric/electronic effects .
  • Introduce aromatic amines at position 4 to enhance kinase binding .
  • Biological Testing : Screen derivatives against kinase panels (e.g., Eurofins KinaseProfiler™) to identify selectivity trends .
  • Computational Docking : Use tools like AutoDock Vina to predict binding modes with target kinases (e.g., EGFR active site) .

Q. What strategies address regioselectivity challenges during chlorination of pyrrolo[3,2-d]pyrimidine precursors?

  • Methodological Answer :
  • Directed Metalation : Employ directing groups (e.g., trimethylsilyl) to guide chlorination to the 4-position .
  • Protecting Groups : Temporarily block reactive sites (e.g., NH groups) using tert-butoxycarbonyl (Boc) before chlorination .
  • Solvent Optimization : Use non-polar solvents (e.g., toluene) to minimize side reactions during POCl₃ treatment .

Q. How can computational tools like AI-driven synthesis planners accelerate the development of novel derivatives?

  • Methodological Answer :
  • Retrosynthetic Analysis : Platforms like Pistachio or Reaxys leverage reaction databases to propose feasible routes, prioritizing steps with high atom economy .
  • Reaction Condition Optimization : Machine learning models (e.g., Bayesian optimization) predict ideal temperatures, catalysts, and solvents for chlorination or cyclization .
  • ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties to prioritize derivatives for synthesis .

Q. What advanced techniques resolve contradictions in reported kinase inhibition data for this compound class?

  • Methodological Answer :
  • X-ray Crystallography : Determine co-crystal structures with kinases (e.g., PDB-deposited EGFR) to validate binding modes and identify key interactions (e.g., hydrogen bonds with hinge regions) .
  • Mutagenesis Studies : Engineer kinase mutants (e.g., T790M EGFR) to test if resistance mutations affect inhibitor efficacy .
  • Kinetic Assays : Perform time-dependent inhibition studies to distinguish competitive vs. non-competitive mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.